2-Bromo-6-butyl-4-methylphenol
Description
2-Bromo-6-butyl-4-methylphenol is a brominated phenolic compound featuring a bromine atom at the 2-position, a butyl group at the 6-position, and a methyl group at the 4-position of the phenol ring. Bromophenols are known for their reactivity in electrophilic substitutions and coupling reactions, influenced by the electron-withdrawing bromine and alkyl groups .
Properties
CAS No. |
58519-58-7 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-6-butyl-4-methylphenol |
InChI |
InChI=1S/C11H15BrO/c1-3-4-5-9-6-8(2)7-10(12)11(9)13/h6-7,13H,3-5H2,1-2H3 |
InChI Key |
BVGKCTYCEFNBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=CC(=C1)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-butyl-4-methylphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 6-butyl-4-methylphenol using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may employ similar bromination techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-butyl-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine substituent can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (Pd) and organoboron reagents in the presence of bases like potassium carbonate (K2CO3) for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-butyl-4-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenol group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-butyl-4-methylphenol involves its interaction with biological molecules through its hydroxyl and bromine substituents. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-Bromo-6-butyl-4-methylphenol with structurally similar bromophenols from the evidence, focusing on substituents, molecular properties, and applications:
Spectral and Crystallographic Data
While crystallographic data for this compound is unavailable, analogs like the title compound in (C₁₃H₈BrCl₂NO) exhibit planar phenol rings with intermolecular hydrogen bonding, stabilizing crystal structures . Similarly, methoxy-substituted bromophenols (e.g., 2-Bromo-4'-methoxyacetophenone ) show distinct IR peaks for C=O and Br-C stretching, which could guide spectral identification of the target compound.
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